N-(3-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
N-(3-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that features a pyrido[2,3-d]pyrimidine core, substituted with a 3-chlorophenyl group, a furan-2-ylmethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the pyrido[2,3-d]pyrimidine core and introduce the substituents through various chemical reactions such as nucleophilic substitution, Friedel-Crafts acylation, and amide formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring yields furan-2,5-dicarboxylic acid, while reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
N-(3-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the furan ring structure and have similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine core and are used in various medicinal applications.
Uniqueness
N-(3-CHLOROPHENYL)-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(furan-2-ylmethyl)-7-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4/c1-11-15(18(26)23-13-5-2-4-12(21)8-13)9-16-17(22-11)25(20(28)24-19(16)27)10-14-6-3-7-29-14/h2-9H,10H2,1H3,(H,23,26)(H,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUJBJKEDOCXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)NC(=O)N(C2=N1)CC3=CC=CO3)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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